molecular formula C23H21ClN4O3S2 B13779119 6-Benzothiazolesulfonic acid, 2-[[4-[[(2-chlorophenyl)methyl]ethylamino]-2-methylphenyl]azo]- CAS No. 65072-41-5

6-Benzothiazolesulfonic acid, 2-[[4-[[(2-chlorophenyl)methyl]ethylamino]-2-methylphenyl]azo]-

Cat. No.: B13779119
CAS No.: 65072-41-5
M. Wt: 501.0 g/mol
InChI Key: RAEKJFJPNAEJQQ-UHFFFAOYSA-N
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Description

6-Benzothiazolesulfonic acid, 2-[[4-[[(2-chlorophenyl)methyl]ethylamino]-2-methylphenyl]azo]- is a complex organic compound with a molecular formula of C23H21ClN4O3S2. This compound is known for its unique structure, which includes a benzothiazole ring and a sulfonic acid group, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzothiazolesulfonic acid, 2-[[4-[[(2-chlorophenyl)methyl]ethylamino]-2-methylphenyl]azo]- typically involves multiple stepsThe final step involves the azo coupling reaction with 2-chlorophenylmethyl and ethylamino groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency and reduce the production time .

Chemical Reactions Analysis

Types of Reactions

6-Benzothiazolesulfonic acid, 2-[[4-[[(2-chlorophenyl)methyl]ethylamino]-2-methylphenyl]azo]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

6-Benzothiazolesulfonic acid, 2-[[4-[[(2-chlorophenyl)methyl]ethylamino]-2-methylphenyl]azo]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Benzothiazolesulfonic acid, 2-[[4-[[(2-chlorophenyl)methyl]ethylamino]-2-methylphenyl]azo]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-[[(2-Chlorobenzyl)]ethylamino]-O-tolyl]azo]benzothiazole-6-sulfonic acid
  • 6-Benzothiazolesulfonic acid, 2-[2-[4-[[(2-chlorophenyl)methyl]ethylamino]-2-methylphenyl]diazenyl]-

Uniqueness

6-Benzothiazolesulfonic acid, 2-[[4-[[(2-chlorophenyl)methyl]ethylamino]-2-methylphenyl]azo]- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

65072-41-5

Molecular Formula

C23H21ClN4O3S2

Molecular Weight

501.0 g/mol

IUPAC Name

2-[[4-[(2-chlorophenyl)methyl-ethylamino]-2-methylphenyl]diazenyl]-1,3-benzothiazole-6-sulfonic acid

InChI

InChI=1S/C23H21ClN4O3S2/c1-3-28(14-16-6-4-5-7-19(16)24)17-8-10-20(15(2)12-17)26-27-23-25-21-11-9-18(33(29,30)31)13-22(21)32-23/h4-13H,3,14H2,1-2H3,(H,29,30,31)

InChI Key

RAEKJFJPNAEJQQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1Cl)C2=CC(=C(C=C2)N=NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)O)C

Origin of Product

United States

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